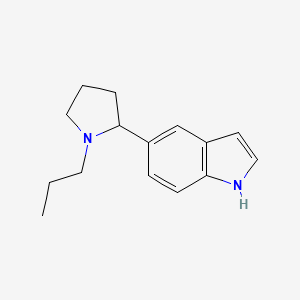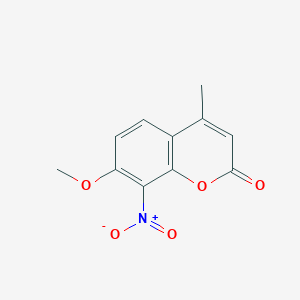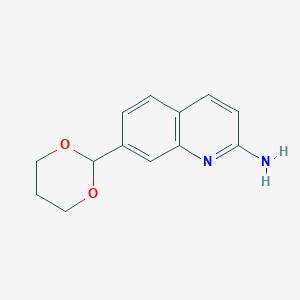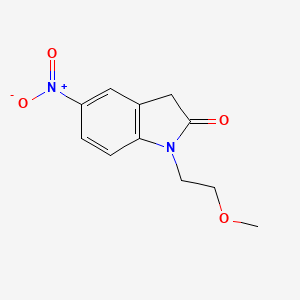
5-(1-Propylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Propylpyrrolidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propylpyrrolidin-2-yl)-1H-indole typically involves the reaction of indole with 1-propylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of 1-propylpyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-Propylpyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indoles or alkylated derivatives.
Scientific Research Applications
5-(1-Propylpyrrolidin-2-yl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Propylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(Aminothioxomethyl)-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
- 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol
Uniqueness
5-(1-Propylpyrrolidin-2-yl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and propylpyrrolidine group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-(1-propylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-9-17-10-3-4-15(17)13-5-6-14-12(11-13)7-8-16-14/h5-8,11,15-16H,2-4,9-10H2,1H3 |
InChI Key |
MKYDDJGRPPDIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)


![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)


![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
